molecular formula C14H15N5O B7555400 2-[1-[(4-Pyrazol-1-ylphenyl)methyl]triazol-4-yl]ethanol

2-[1-[(4-Pyrazol-1-ylphenyl)methyl]triazol-4-yl]ethanol

Cat. No. B7555400
M. Wt: 269.30 g/mol
InChI Key: ZZHQGTFAAIANLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[(4-Pyrazol-1-ylphenyl)methyl]triazol-4-yl]ethanol, commonly known as PTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTE is a triazole derivative that has been studied for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.

Mechanism of Action

The mechanism of action of PTE is not fully understood. However, it has been suggested that PTE exerts its biological activities by modulating various signaling pathways. PTE has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer. PTE has also been shown to activate adenosine monophosphate-activated protein kinase (AMPK), a key regulator of energy metabolism.
Biochemical and Physiological Effects:
PTE has been shown to have diverse biochemical and physiological effects. PTE has been shown to inhibit the production of reactive oxygen species (ROS) and to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). PTE has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a critical role in tissue remodeling and cancer progression. In addition, PTE has been shown to improve mitochondrial function and to enhance the expression of genes involved in energy metabolism.

Advantages and Limitations for Lab Experiments

PTE has several advantages for lab experiments. PTE is a stable compound that can be easily synthesized and purified. PTE has also been shown to have low toxicity and to be well-tolerated in animal models. However, PTE has some limitations for lab experiments. PTE is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. In addition, PTE has not been extensively studied in human clinical trials.

Future Directions

There are several future directions for the study of PTE. First, further studies are needed to elucidate the mechanisms of action of PTE. Second, the potential therapeutic applications of PTE in various diseases, including cancer, inflammation, and diabetes, should be explored. Third, the safety and efficacy of PTE should be evaluated in human clinical trials. Fourth, the development of novel PTE derivatives with improved biological activities and pharmacokinetic properties should be pursued. Finally, the use of PTE as a tool compound to study various biological processes should be explored.
Conclusion:
In conclusion, PTE is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTE has been shown to have diverse biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. PTE has several advantages for lab experiments, including its stability and low toxicity. However, further studies are needed to fully understand the biological activities and mechanisms of action of PTE. The potential therapeutic applications of PTE in various diseases should also be explored.

Synthesis Methods

PTE can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-pyrazolylbenzyl chloride with sodium azide in the presence of copper(I) iodide to produce 1-[(4-pyrazolyl)benzyl]azide. This intermediate compound is then reacted with propargyl alcohol in the presence of a copper catalyst to produce PTE. The yield of PTE is high, and the purity of the compound can be easily achieved using standard purification techniques.

Scientific Research Applications

PTE has been studied for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. PTE has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. PTE has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In addition, PTE has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

properties

IUPAC Name

2-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c20-9-6-13-11-18(17-16-13)10-12-2-4-14(5-3-12)19-8-1-7-15-19/h1-5,7-8,11,20H,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHQGTFAAIANLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CN3C=C(N=N3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(4-Pyrazol-1-ylphenyl)methyl]triazol-4-yl]ethanol

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